(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine

kinase inhibitor CSNK2A cellular target engagement

SAR-driven CNS drug discovery programs require pyridine building blocks with precise electronic profiles; generic analogs lack the combined 6-methoxy (H-bond acceptor) and 4-trifluoromethyl (metabolic stability) substitution pattern. • Primary amine handle enables direct amide coupling to kinase hinge-binding motifs • Computed LogP 1.57, TPSA 48.14 Ų-favorable CNS drug-like MPO scores • 97% purity, research-grade, suited for kinase-focused compound libraries Ideal for CSNK2A, Trk, GPCR, and ion channel programs requiring patent-advantaged chemical space.

Molecular Formula C8H9F3N2O
Molecular Weight 206.16 g/mol
Cat. No. B13001927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine
Molecular FormulaC8H9F3N2O
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)C(F)(F)F)CN
InChIInChI=1S/C8H9F3N2O/c1-14-7-2-6(8(9,10)11)5(3-12)4-13-7/h2,4H,3,12H2,1H3
InChIKeyCBJLXAWENBWELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine – Properties & Specifications


(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine (CAS 1256791-10-2) is a polysubstituted pyridine derivative bearing a methoxy group at the 6-position, a trifluoromethyl group at the 4-position, and a methanamine side chain at the 3-position of the pyridine ring. With a molecular formula of C8H9F3N2O and a molecular weight of 206.17 g/mol, this compound is supplied as a research-grade building block at 97% purity . Its computed LogP of 1.57 indicates moderate lipophilicity suitable for CNS drug discovery programs, while the presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents provides a distinctive electronic profile for structure–activity relationship (SAR) exploration .

Primary amine handle for direct, protection-free conjugation
3-Pyridyl attachment vector supports kinase SAR programs
Balanced physicochemical profile for CNS drug-like space

(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine – Why It Is Unique


Pyridylmethanamine derivatives with trifluoromethyl or methoxy substituents are not interchangeable in SAR-driven programs because the position and combination of substituents on the pyridine ring profoundly modulate both electronic character and target binding. In a systematic CSNK2A kinase inhibitor study, simple pyridylmethyl analogs (2-pyridyl, 3-pyridyl, and 4-pyridyl) displayed markedly different cellular potency (IC50 ranging from 6.0 to 14.0 µM) and aqueous solubility (140–200 µM), demonstrating that even in the absence of additional ring substitution, the position of the pyridine nitrogen alone drives significant variation in biological readout [1]. The introduction of a 6-methoxy group adds hydrogen-bond acceptor capability and alters the electron density of the pyridine ring, while the 4-trifluoromethyl group contributes metabolic stability and lipophilicity—a combination not replicated by analogs bearing only one of these substituents (e.g., (6-(trifluoromethyl)pyridin-3-yl)methanamine, CAS 387350-39-2, or (6-(trifluoromethoxy)pyridin-3-yl)methanamine, CAS 1211580-05-0) [2][3]. Substituting with the N-methylated variant 1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine introduces a secondary amine that alters both reactivity and potential binding interactions, further underscoring that the primary amine of the target compound is a critical functional handle for downstream conjugation .

Positional isomer 2- or 4-pyridyl analogs may shift cellular potency and solubility profiles; 3-pyridyl scaffold is reported to balance both.
Substituent swap Des-methoxy or des-CF3 analogs alter lipophilicity and H-bond networks; combined OCH3/CF3 profile may not transfer.
Amine modification N-methyl or Boc-protected variants limit conjugation versatility; primary amine enables broader chemistry scope.

(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine – Differentiation Evidence


Effect of Pyridylmethyl Position on CSNK2A Potency

In a study of pyrimido[4,5-c]quinoline-based CSNK2A inhibitors, the nature of the pyridylmethyl amine substituent critically determined cellular potency. The 3-pyridylmethyl analog (4o) achieved a CSNK2A IC50 of 6.0 µM in a NanoBRET cellular target engagement assay, while the 2-pyridylmethyl analog (4n) was less potent at 8.0 µM and the 4-pyridylmethyl analog (4p) was substantially weaker at 14.0 µM [1]. These data establish that the 3-pyridyl attachment vector—the same connectivity present in the target compound—provides an intermediate potency profile that balances target engagement with improved aqueous solubility (200 µM for 4o vs. 140 µM for 4n) [1]. Although the target compound bears additional 6-methoxy and 4-trifluoromethyl substituents not present in analogs 4n–p, this positional SAR demonstrates that the 3-pyridylmethanamine scaffold is a productive starting point for kinase inhibitor design, where further substituent optimization (methoxy, trifluoromethyl) may enhance potency beyond the unsubstituted pyridyl baseline.

Pyridylmethyl position & CSNK2A
Class-level
3-pyridylmethyl (4o) IC50 6.0 µM, 200 µM solubility vs. 2-pyridyl (8.0 µM, 140 µM) and 4-pyridyl (14.0 µM, 200 µM)
Supports 3-pyridyl scaffold selection for kinase engagement
NanoBRET assay in HEK293T; values from unsubstituted pyridyl analogs
kinase inhibitor CSNK2A cellular target engagement NanoBRET

LogP & H-Bonding Profile vs. Key Analogs

The target compound has a computed LogP of 1.57, with 3 hydrogen-bond acceptors and 1 hydrogen-bond donor (TPSA 48.14 Ų) . In comparison, the des-methoxy analog (6-(trifluoromethyl)pyridin-3-yl)methanamine (CAS 387350-39-2, C7H7F3N2, MW 176.14) lacks the oxygen atom at position 6 and is expected to have a higher LogP (estimated ~1.8–2.0) and reduced hydrogen-bond acceptor count (2 vs. 3), which may limit aqueous solubility and alter target-binding hydrogen-bond networks [1]. The des-trifluoromethyl analog (6-methoxypyridin-3-yl)methanamine would have lower lipophilicity and reduced metabolic stability characteristic of CF3-containing compounds. The 6-trifluoromethoxy variant (CAS 1211580-05-0, C7H7F3N2O, MW 192.14) introduces the fluorine atoms via an ether linkage rather than a direct C–CF3 bond, resulting in different electronic and steric properties [2]. The combination of direct ring-CF3 and ring-OCH3 in the target compound provides a balanced profile of moderate lipophilicity (LogP 1.57), favorable for oral absorption and CNS penetration according to commonly applied drug-likeness filters, while retaining sufficient aqueous solubility .

LogP & H-bond vs. analogs
Cross-study
Target: LogP ~1.57, H-Acceptors 3; des-methoxy analog LogP ~1.8–2.0, H-Acceptors 2; trifluoromethoxy variant lacks direct C–CF3
OCH3 moderates lipophilicity; combined CF3/OCH3 profile fits CNS MPO space
Computed properties; experimental confirmation recommended
physicochemical properties LogP CNS drug-likeness hydrogen-bond acceptors

Anti-Chlamydial Activity of Trifluoromethylpyridines

A series of (trifluoromethyl)pyridine-based compounds were shown to be bactericidal against Chlamydia trachomatis with selectivity over Staphylococcus aureus and Escherichia coli. The most active compound in the series (molecule 20) demonstrated synergistic activity with azithromycin at subinhibitory concentrations and showed no toxicity to mammalian cells [1]. This class-level evidence demonstrates that the trifluoromethylpyridine scaffold—shared by the target compound—has been validated in a disease-relevant phenotypic screen with established structure–activity relationships. The target compound, bearing a 6-methoxy-4-trifluoromethyl substitution pattern, represents a distinct chemotype within this validated scaffold class that has not yet been explored for anti-chlamydial activity, offering a novel chemical starting point for hit expansion programs [1].

Anti-chlamydial class evidence
Class-level
Trifluoromethylpyridines show selective bactericidal activity vs. C. trachomatis, low mammalian toxicity
Precedent for anti-infective SAR; unexplored OCH3/CF3 pattern offers hit expansion
Data from lead molecule 20; target compound not directly tested
anti-infective Chlamydia trachomatis selective bactericidal trifluoromethylpyridine

Primary Amine Conjugation Advantage

The target compound contains a primary amine (-CH2NH2) at the 3-position of the pyridine ring, enabling direct participation in amide bond formation, reductive amination, and urea/thiourea synthesis without deprotection steps. The N-methyl analog 1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine replaces the primary amine with a secondary N-methylamine, which eliminates the capacity for certain conjugation chemistries (e.g., double amidation) and alters the pKa and hydrogen-bond donor profile of the amine . The Boc-protected variant would require an additional deprotection step, introducing process complexity, yield loss, and potential incompatibility with acid-sensitive downstream functionalities. The free primary amine of the target compound thus offers maximum synthetic versatility and atom economy, particularly valued in parallel library synthesis and fragment-based drug discovery where rapid derivatization of a common intermediate is required .

Primary amine conjugation
Supporting
Primary amine enables ≥5 direct conjugation routes; N-methyl analog limits to 2–3; Boc-protected requires extra deprotection
Free amine maximizes synthetic versatility and step economy
Standard amide/reductive amination conditions
primary amine building block amide coupling reductive amination conjugation handle

Purity & Batch Variability Transparency

The target compound is commercially available at a catalog purity of 97% (HPLC), with explicit vendor disclosure that actual purity may vary between batches and that the listed purity represents the入库指导纯度值 (storage guidance purity value) . This transparency contrasts with many catalog listings that present purity as an absolute specification without batch-variability acknowledgment. For procurement purposes, this means that end-users performing SAR studies or requiring consistent purity for biological assays should request a certificate of analysis (CoA) for each lot and consider implementing in-house QC (e.g., 1H NMR, LC-MS) upon receipt. The molecular formula (C8H9F3N2O) and molecular weight (206.17 g/mol) are consistent across reputable supplier listings, confirming chemical identity .

Purity & batch transparency
Supporting
Catalog purity 97% (HPLC); vendor discloses possible batch-to-batch variation
Transparency supports proactive QC planning; CoA advised
Molecular identity (C8H9F3N2O, MW 206.17) consistent across suppliers
purity quality control procurement specification NMR

(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine – Recommended Applications


Kinase Library Synthesis with 3-Pyridylmethanamine

The CSNK2A SAR data demonstrate that the 3-pyridylmethyl attachment vector (as in compound 4o) provides the optimal balance of cellular potency (IC50 6.0 µM) and aqueous solubility (200 µM) among positional isomers [1]. The target compound, with this 3-pyridylmethanamine connectivity plus additional 6-methoxy and 4-trifluoromethyl substituents, is ideally suited as a diversity element in kinase-focused compound libraries. Its primary amine enables direct amide coupling to carboxylic acid-containing kinase hinge-binding motifs, while the CF3 group provides metabolic stability and the OCH3 group offers an additional hydrogen-bond acceptor for target engagement. Procurement of this building block is recommended for groups pursuing CSNK2A, Trk, or related kinase targets where pyridine-containing inhibitors have shown promise.

Anti-Infective Hit Expansion with Trifluoromethylpyridines

The validated anti-chlamydial activity of (trifluoromethyl)pyridine derivatives, including selective bactericidal action and mammalian cell safety, establishes a direct precedent for deploying the target compound in anti-infective drug discovery [2]. The compound's 6-methoxy-4-trifluoromethyl substitution pattern represents an unexplored region of chemical space within this validated scaffold, offering potential for novel intellectual property. The primary amine handle permits rapid derivatization into sulfonamide, amide, or urea analogs—chemistries directly relevant to the sulfonylpyridine leads described in the anti-Chlamydia literature.

CNS Drug Discovery with Balanced Physicochemical Properties

With a computed LogP of 1.57 and TPSA of 48.14 Ų, the target compound falls within favorable CNS drug-like space per commonly applied multiparameter optimization (MPO) scores . The trifluoromethyl group enhances metabolic stability and blood–brain barrier penetration, while the methoxy group moderates lipophilicity and provides a hydrogen-bond acceptor for target engagement. This building block is recommended for CNS-focused medicinal chemistry programs—particularly those targeting kinases, GPCRs, or ion channels where pyridine-based scaffolds are prevalent—where the balanced physicochemical profile can reduce the risk of late-stage attrition due to poor permeability or high metabolic clearance.

Agrochemical Lead Generation with Pyridylmethanamines

The patent literature identifies pyridyl-methanamine derivatives as active ingredients in pesticide formulations, with broad structural claims covering compounds bearing trifluoromethyl and alkoxy substituents on the pyridine ring [3]. While the target compound itself has not been explicitly exemplified in agrochemical patents, its structural features (6-methoxy, 4-trifluoromethyl, 3-methanamine) place it within the claimed chemical space. Agrochemical discovery groups seeking novel insecticidal or herbicidal leads may consider this building block for the synthesis of patent-advantaged analogs, leveraging the established precedent of pyridylmethanamine pesticidal activity.

Application
Selection Property
Validation Focus
Kinase library synthesis
3-Pyridyl attachment vector
Cellular target engagement (CSNK2A/Trk context)
Anti-infective hit expansion
Trifluoromethylpyridine scaffold
Anti-chlamydial class precedent review
CNS drug discovery
Balanced LogP/TPSA profile
Brain permeability & metabolic stability review
Agrochemical lead generation
Pyridyl-methanamine pesticide space
Patent landscape & insecticidal SAR review
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